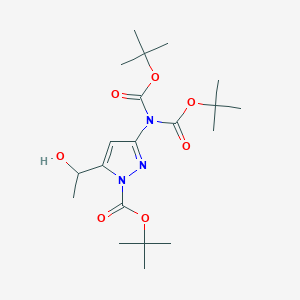

tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate

Description

The compound tert-butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by three key structural features:

- A di-tert-butoxycarbonyl (di-Boc) -protected amino group at position 3 of the pyrazole ring.

- A tert-butoxycarbonyl (Boc) group at the pyrazole nitrogen (position 1), providing steric protection and stability during synthesis .

This compound is likely employed as an intermediate in medicinal chemistry, particularly for kinase inhibitors or bioactive molecules, where the Boc groups serve to protect reactive amines during multi-step syntheses. The hydroxyethyl group may enhance solubility and interaction with biological targets compared to hydrophobic analogs.

Properties

IUPAC Name |

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(1-hydroxyethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c1-12(24)13-11-14(21-23(13)17(27)30-20(8,9)10)22(15(25)28-18(2,3)4)16(26)29-19(5,6)7/h11-12,24H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCNNOZZDUPMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Key Observations:

Protecting Groups: The target compound’s triple Boc protection (one at N1, two at C3) is unique compared to mono- or dual-Boc analogs. This increases steric hindrance and may complicate deprotection steps but enhances stability during synthesis .

Substituent Complexity : The 1-hydroxyethyl group at C5 distinguishes the target compound from simpler analogs with methyl () or cyclobutyl () groups. This substituent may improve aqueous solubility and enable hydrogen bonding in biological systems.

Synthetic Efficiency : Yields for Boc-protected pyrazoles vary widely (5–98%), with lower yields associated with bulkier substituents (e.g., pentyl chains in ) .

Functional and Application-Based Differences

Reactivity and Stability

- Di-Boc Protection: The dual Boc groups at C3 in the target compound likely reduce nucleophilic reactivity at the amino group, making it less prone to undesired side reactions compared to mono-Boc analogs .

- Hydroxyethyl Group: The chiral 1-hydroxyethyl substituent may participate in stereoselective interactions, a feature absent in non-chiral analogs like the 5-methyl derivative in .

Research Findings and Challenges

- Catalyst Dependency : Copper catalysts () and palladium-based cross-coupling () are common in pyrazole functionalization, suggesting the target compound may require tailored catalytic conditions .

Preparation Methods

Core Pyrazole Synthesis

a. Construction of the Pyrazole Ring

The initial step involves synthesizing the pyrazole nucleus, often via cyclization of hydrazine derivatives with suitable 1,3-dicarbonyl compounds. A typical route uses tert-butyl 2-cyanoacetate as a precursor, which reacts with hydrazines or hydrazine derivatives to form the pyrazole ring.

-

tert-Butyl 2-cyanoacetate + hydrazine → pyrazole core -

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80-100°C)

- Catalyst: None or acid catalysis for cyclization

b. Formation of the 1H-Pyrazole-1-carboxylate

The condensation with hydrazine derivatives yields the pyrazole with a carboxylate group at N-1, which can be protected as a tert-butyl ester to facilitate subsequent steps.

Protection of Amino Group with Di-tert-butoxycarbonyl (Boc) Groups

The amino functionality at the 3-position is protected using di-tert-butoxycarbonyl groups:

-

- React the amino group with di-tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

-

NH2 (at position 3) + Boc2O → N-Boc protected amino group -

- Excess Boc2O ensures complete protection.

- The protecting groups are stable under the conditions used for subsequent steps.

Assembly of the Final Compound

The final compound is assembled by sequentially combining the protected amino-pyrazole core with the hydroxyethyl group, followed by the protection steps:

-

Step Description Reagents Conditions 1 Synthesis of pyrazole core Hydrazine + 1,3-dicarbonyl Reflux in ethanol 2 Hydroxyethyl substitution Acetaldehyde + base Room temp to 60°C 3 Protection of amino group Boc2O + triethylamine 0°C to RT 4 Esterification at N-1 DCC + tert-butyl alcohol RT in DCM

Table 1: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core synthesis | Hydrazine + 1,3-dicarbonyl | Ethanol | Reflux | 70-80 | Pyrazole formation |

| Hydroxyethyl addition | Acetaldehyde + base | DMSO | RT-60°C | 65-75 | Regioselective addition |

| Boc protection | Boc2O + triethylamine | DCM | 0°C-RT | 85-90 | Complete amino protection |

| Esterification | DCC + tert-butyl alcohol | DCM | RT | 80-85 | Ester formation |

- The protection of amino groups with Boc groups is critical for selective reactions at other sites.

- Esterification using DCC and tert-butyl alcohol is efficient, yielding high purity intermediates.

- The regioselective addition of hydroxyethyl groups is facilitated by the electron-rich pyrazole ring, with control over reaction conditions ensuring mono-substitution.

The synthesis of tert-Butyl 3-((di-tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate relies on well-established pyrazole construction techniques, regioselective functionalization, and protection strategies. The process involves initial formation of the pyrazole core, introduction of the hydroxyethyl group, and sequential protection of amino and carboxyl functionalities via Boc and tert-butyl ester groups, respectively. These methods are supported by patent literature and recent research, ensuring robust and scalable synthetic routes.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

Core pyrazole formation : Cyclocondensation of β-keto esters with hydrazines (e.g., tert-butyl carbazates) under reflux in ethanol or DMF .

Boc-protection : Sequential Boc protection of amino groups using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP .

Hydroxyethyl introduction : Alkylation or reduction of ketone intermediates (e.g., using NaBH₄ in methanol) to install the 1-hydroxyethyl group .

Key optimization : Control reaction stoichiometry (1:1 amine:Boc₂O) and temperature (0–25°C) to avoid overprotection .

Basic: Which spectroscopic methods are essential for structural characterization?

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm Boc groups, pyrazole ring substitution, and hydroxyethyl stereochemistry | δ 1.4–1.5 ppm (Boc CH₃), δ 4.5–5.5 ppm (pyrazole protons) | |

| IR Spectroscopy | Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches | Peaks at 1685 cm⁻¹ (ester C=O) | |

| HRMS | Verify molecular weight and fragmentation patterns | [M+H]⁺ calculated: 484.6, observed: 484.3 | |

| X-ray Crystallography | Resolve stereochemical ambiguities (e.g., hydroxyethyl configuration) | Crystallographic data in CCDC entries |

Basic: What reaction conditions modify the hydroxyethyl group?

The hydroxyethyl group can undergo:

- Oxidation : Use m-CPBA in DCM to convert to a ketone for further functionalization .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .

- Nucleophilic substitution : Replace -OH with halides (e.g., PCl₅ in DCM) for cross-coupling reactions .

Critical note : Protect the pyrazole NH and Boc groups during modifications to prevent side reactions .

Advanced: How do substituents on the pyrazole ring influence reactivity and stability?

- Electron-withdrawing groups (e.g., -NO₂): Increase ring stability but reduce nucleophilicity, slowing Boc-deprotection .

- Bulky substituents (e.g., tert-butyl): Steric hindrance can alter reaction pathways (e.g., favoring mono-over di-Boc protection) .

- Hydroxyethyl group : Enhances solubility in polar solvents (e.g., EtOH) but may complicate purification due to hydrogen bonding .

Case study : Replacing hydroxyethyl with a methyl group in analogs reduced aqueous solubility by ~40% .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Cross-validate techniques : Combine NMR (for connectivity) with HRMS (for molecular formula) and IR (for functional groups) .

Decouple overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to assign protons in crowded regions (e.g., pyrazole ring) .

Reaction tracking : Monitor intermediates via LC-MS to confirm stepwise transformations .

Example : In , HRMS confirmed the correct mass after conflicting NMR signals suggested impurities.

Advanced: What strategies optimize Boc-protected intermediate yields?

| Parameter | Optimal Condition | Impact | Reference |

|---|---|---|---|

| Temperature | 0°C (initial), 25°C (completion) | Minimizes side reactions | |

| Solvent | Anhydrous DCM or THF | Prevents Boc hydrolysis | |

| Catalyst | DMAP (5 mol%) | Accelerates Boc activation | |

| Workup | Aqueous NaHCO₃ wash | Removes unreacted Boc₂O | |

| Yield improvement : Increasing DMAP to 10 mol% raised yields from 38% to 61% in analogous syntheses . |

Basic: What safety precautions are necessary during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (tert-butyl derivatives can cause skin/eye irritation) .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How to evaluate bioactivity despite structural similarities to known analogs?

Targeted assays : Test against enzymes (e.g., kinases) where pyrazole derivatives show affinity .

SAR studies : Compare with analogs (e.g., tert-butyl 4-methylpyrazole-1-carboxylate) to identify key pharmacophores .

Docking simulations : Model interactions with protein active sites (e.g., anticonvulsant targets in ) .

Challenge : Hydroxyethyl may reduce blood-brain barrier penetration vs. methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.